Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate
Description
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-15(17(18)20-2)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 |
InChI Key |
ZLSZJJJWVPQANC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate
Suzuki Coupling-Based Synthesis
One of the most effective and widely reported methods for preparing this compound involves Suzuki cross-coupling of benzofuran-3-carboxylate boronic acid derivatives with 4-iodoanisole (4-methoxyiodobenzene).
Synthetic Route Overview
- Starting Material: Benzofuran-3-carboxylate boronic acid derivative
- Coupling Partner: 4-iodoanisole
- Catalyst: Palladium complex, typically PdCl₂(dppf)·DCM (5 mol%)
- Base: Sodium carbonate (Na₂CO₃)
- Solvent: Mixture of Milli-Q water and 1,2-dimethoxyethane (DME)
- Conditions: Stirring at 70 °C overnight under nitrogen atmosphere
Experimental Details and Yields
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Preparation of boronic acid derivative | Reaction of 3-carboxylate benzofuran with trimethyl borate and lithium diisopropylamide (LDA) at −78 °C for 15 min | Formation of benzofuran-3-boronic acid | 88–98 |
| Suzuki coupling | Boronic acid (1.28 mmol), 4-iodoanisole (1.41 mmol), PdCl₂(dppf)·DCM (0.05 equiv), Na₂CO₃ (4 equiv), water/DME solvent, 70 °C, overnight | This compound obtained | 70 |
After reaction completion, the mixture is filtered through silica gel to remove insoluble salts, and the product is purified by silica gel chromatography (heptane/ethyl acetate 97:3) to yield a yellowish viscous oil identified as this compound.
Mechanistic Notes
- The Suzuki coupling proceeds via palladium-catalyzed cross-coupling between the aryl boronic acid and aryl iodide.
- The use of PdCl₂(dppf)·DCM stabilizes the palladium catalyst, promoting efficient coupling.
- Sodium carbonate serves as the base to facilitate transmetalation.
Preparation of Benzofuran-3-Carboxylate Boronic Acid Precursors
Prior to Suzuki coupling, the key benzofuran-3-carboxylate boronic acid intermediates are synthesized through the following steps:
- Reaction of benzofuran-3-carboxylates with ethyl 2-diazoacetate catalyzed by fluoroboric acid diethyl ether complex (HBF₄·OEt₂), followed by dehydration using concentrated sulfuric acid to form 3-carboxylate benzofurans.
- Conversion of these esters to boronic acid derivatives by treatment with trimethyl borate and lithium diisopropylamide (LDA) at low temperature (−78 °C) for 15 minutes.
This sequence provides high yields of boronic acid intermediates (88–98%), which are crucial for subsequent Suzuki couplings.
Alternative Catalytic Systems and Conditions
While PdCl₂(dppf)·DCM is the preferred catalyst, other palladium or nickel catalysts have been reported for related arylation reactions of benzofuran derivatives, including:
- Palladium chloride with triphenylphosphine ligands in tetrahydrofuran (THF) under reflux.
- Nickel chloride with triphenylphosphine and n-butyllithium in THF at room temperature.
These alternatives have been applied in the preparation of methyl 2-(4-methylphenyl)benzoate derivatives, which are structurally related to this compound, suggesting potential adaptability of these catalytic systems.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki coupling of benzofuran-3-boronic acid and 4-iodoanisole | Benzofuran-3-boronic acid derivative, 4-iodoanisole | PdCl₂(dppf)·DCM (5 mol%) | 70 °C, overnight, water/DME, Na₂CO₃ base | 70 | Most efficient and widely used method |
| Palladium chloride/triphenylphosphine catalysis | Methyl 2-(methanesulfonyloxy)benzoate, arylzinc bromide | PdCl₂ + PPh₃ | Reflux in THF, inert atmosphere | 79 | Alternative for related esters |
| Nickel chloride/triphenylphosphine catalysis | Same as above | NiCl₂ + PPh₃ + n-BuLi | Room temperature, THF | 82 | Alternative catalytic system |
Research Findings and Considerations
- The Suzuki coupling approach is validated by multiple peer-reviewed studies as a reliable and high-yielding method for synthesizing this compound.
- The preparation of boronic acid intermediates is critical and can be efficiently achieved via lithiation and boronation steps.
- Alternative catalytic systems with nickel or palladium complexes offer flexibility but may require longer reaction times or different conditions.
- Attempts to synthesize related dihydrobenzofuran derivatives via reduction of benzofuran esters have been explored but face challenges such as epimerization and low yields.
- No direct synthesis involving epoxide intermediates (e.g., methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate) is reported for this benzofuran derivative, and such compounds are structurally distinct.
Chemical Reactions Analysis
Reduction Reactions
The ester group and benzofuran ring undergo selective reduction under specific conditions:
Key findings:
-
Reduction with LiAlH₄ selectively targets the ester group, preserving the benzofuran ring .
-
Mg/NH₄Cl in methanol reduces the benzofuran ring to a trans-dihydro derivative, with epimerization observed during subsequent hydrolysis .
Hydrolysis Reactions
The methyl ester undergoes hydrolysis to generate carboxylic acid derivatives:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester to Carboxylic Acid | NaOH in THF-MeOH-H₂O (70°C) | 2-(4-Methoxyphenyl)benzofuran-3-carboxylic acid | 70–85% |
Notes:
-
Hydrolysis under basic conditions proceeds efficiently, with no side reactions reported .
-
The carboxylic acid product serves as a precursor for amide coupling in medicinal chemistry .
Halogenation Reactions
Electrophilic aromatic substitution occurs at activated positions on the benzofuran ring:
Key observations:
-
Halogenation preferentially occurs at the C4 and C6 positions due to electron-donating effects of the methoxy group .
-
Dibromo derivatives (e.g., at C4 and acetyl positions) exhibit enhanced antimicrobial activity .
Cross-Coupling Reactions
The methoxyphenyl group participates in palladium-catalyzed couplings:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 2-(Biaryl)benzofuran-3-carboxylate | 50–75% | , |
Notes:
-
Copper(I) iodide catalyzes intramolecular C–O bond formation, enabling benzofuran ring closure .
-
Ethyl ester analogs (e.g., ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate) show similar reactivity .
Transesterification
The methyl ester can be exchanged for other alkyl groups:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl to Ethyl Ester | Ethanol, H₂SO₄ (reflux) | Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate | 90% |
Applications:
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)benzofuran-3-carboxylate
- Methyl 2-(4-chlorophenyl)benzofuran-3-carboxylate
- Methyl 2-(4-nitrophenyl)benzofuran-3-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the molecular formula and features a benzofuran core with a methoxyphenyl substituent. The benzofuran structure contributes to various biological activities, making it a significant scaffold in drug development.
Synthesis
The synthesis of this compound typically involves several steps, including the dimethylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. This method exemplifies the versatility of benzofuran derivatives in organic synthesis.
Biological Activities
Research indicates that compounds with benzofuran structures exhibit a range of biological activities, including:
- Anti-inflammatory Properties : Benzofuran derivatives are noted for their anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases.
- Antimicrobial Activity : Studies have shown that related benzofuran compounds possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 μg/mL against various strains .
- Anticancer Effects : Some derivatives have demonstrated antiproliferative activity against cancer cell lines. For example, compounds similar to this compound have been shown to induce apoptosis and inhibit cell migration in hepatocellular carcinoma models .
Table 1: Biological Activities of Related Benzofuran Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Notes |
|---|---|---|---|
| Methyl 5-methoxybenzofuran-3-carboxylate | Antibacterial | MIC = 0.78 μg/mL | Effective against Gram-positive bacteria |
| Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate | Anticancer | IC50 = 0.06–0.17 µM | Induces apoptosis in A549 cell line |
| Benzofuran derivative BMBF | Anti-metastatic | Not specified | Suppresses migration in Huh7 cells |
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways. Studies often focus on binding affinity and the resultant pharmacological effects.
- Inhibition of Enzymes : Similar benzofurans have been identified as inhibitors of the thioesterase domain of Pks13, a target for tuberculosis treatment .
- Regulation of Cell Signaling : The compound may modulate signaling pathways associated with cancer progression, particularly through the epithelial–mesenchymal transition (EMT), which is crucial for metastasis .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study investigating its anti-metastatic effects found that non-cytotoxic concentrations significantly inhibited cell motility and altered gene expression related to EMT in hepatocellular carcinoma cells .
- Another investigation into related benzofuran derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
-
Benzofuran core construction : Cyclization of substituted phenols or ketones via acid-catalyzed or transition-metal-mediated reactions. For example, [3,3]-sigmatropic rearrangements coupled with aromatization are effective for benzofuran formation .
-
Esterification : Introduction of the methyl ester group at the 3-position using methyl chloride or transesterification under basic conditions.
-
Functionalization : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Table 1 : Representative Synthetic Routes and Yields
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol or dichloromethane.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software refines atomic positions and thermal parameters, achieving R-factors < 0.05 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or mass spectrometry (MS) data often arise from:
-
Dynamic effects : Rotamers or tautomers (e.g., keto-enol) can split signals. Variable-temperature NMR (VT-NMR) or deuterated solvents mitigates this .
-
Impurity interference : High-resolution MS (HRMS) coupled with LC-MS distinguishes isobaric species.
-
Crystal packing effects : Compare solution (NMR) and solid-state (SC-XRD) data to identify conformational differences .
Case Study : A 2024 study reported conflicting NMR signals for the ester carbonyl group. VT-NMR revealed temperature-dependent line broadening due to restricted rotation, resolved by DFT calculations .
Q. What strategies optimize regioselectivity in functionalizing the benzofuran core?
- Methodological Answer : Regioselectivity challenges arise during electrophilic substitution or cross-coupling. Strategies include:
-
Directing groups : Install nitro or sulfonyl groups at the 5-position to direct subsequent reactions to the 2-position .
-
Catalyst systems : Pd/XPhos catalysts enhance selectivity in Suzuki-Miyaura couplings with 4-methoxyphenylboronic acid .
-
Steric control : Bulky substituents at the 3-position (e.g., methyl esters) block undesired sites .
Table 2 : Regioselectivity in Electrophilic Substitution
Reaction Type Position Favored Key Factor Reference Nitration 5-position Electron-donating methoxy group Halogenation 6-position Steric hindrance from ester
Q. How do computational methods complement experimental data for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima (~280 nm) .
- Reactivity : Fukui indices identify nucleophilic sites (e.g., the 5-position) for functionalization .
- Spectroscopic validation : Calculated NMR chemical shifts match experimental data within ±0.2 ppm .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activities of structurally analogous compounds?
- Methodological Answer : Discrepancies may stem from:
- Purity variations : LC-MS quantifies impurities; >98% purity is critical for bioassays .
- Assay conditions : Standardize protocols (e.g., IC₅₀ measurements in the same cell line).
- Structural nuances : Minor substituent changes (e.g., difluoromethyl vs. methoxy groups) drastically alter activity. Comparative molecular field analysis (CoMFA) models rationalize these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
